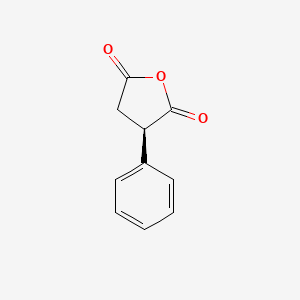
(3R)-3-phenyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-phenyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by a five-membered ring structure containing an oxygen atom and a phenyl group attached to the third carbon atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-phenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with succinic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxolane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
(3R)-3-phenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(3R)-3-phenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-phenyloxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-phenyloxolane-2,5-dione: A stereoisomer with similar structural features but different spatial arrangement.
3-phenyloxolane-2,5-dione: Lacks the stereochemistry at the third carbon atom.
3-methyl-oxolane-2,5-dione: Contains a methyl group instead of a phenyl group.
Uniqueness
(3R)-3-phenyloxolane-2,5-dione is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
CAS番号 |
116668-57-6 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC名 |
(3R)-3-phenyloxolane-2,5-dione |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m1/s1 |
InChIキー |
HDFKMLFDDYWABF-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](C(=O)OC1=O)C2=CC=CC=C2 |
正規SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
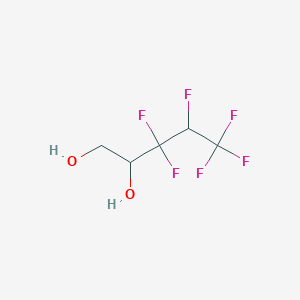
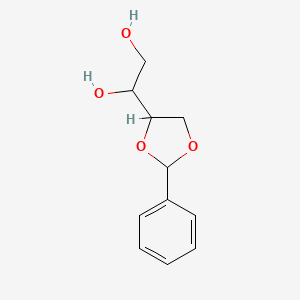
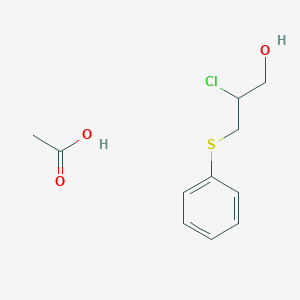
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

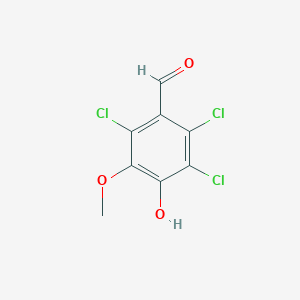
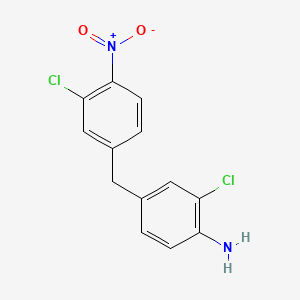

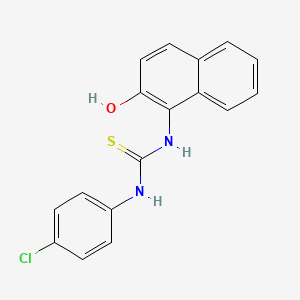
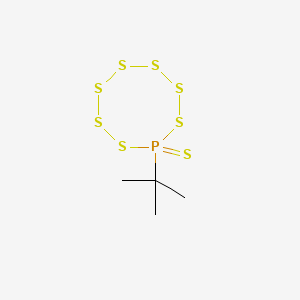
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
